![molecular formula C4H8O4 B3182348 (S)-3,4-Dihydroxybutyric acid CAS No. 51267-44-8](/img/structure/B3182348.png)
(S)-3,4-Dihydroxybutyric acid
Overview
Description
(S)-3,4-Dihydroxybutyric acid, also known as L-threo-3,4-dihydroxybutyrate or DHB, is a chiral molecule that belongs to the family of ketone bodies. It is a naturally occurring metabolite that is synthesized in the liver from acetyl-CoA and is involved in energy metabolism. DHB has been shown to have various biological and physiological effects, including anti-inflammatory, neuroprotective, and anti-oxidative properties.
Scientific Research Applications
Chemical and Pharmaceutical Industry Applications :
- Zhang et al. (2022) describe a metabolic pathway for producing d-3,4-Dihydroxybutyric acid from d-xylose, showcasing its importance as a platform chemical in the chemical and pharmaceutical industry. The production process involves two NAD-dependent dehydrogenases catalyzed steps, emphasizing its utility in various industrial applications (Zhang et al., 2022).
Biocompatible Polymers Production :
- Tsai et al. (2016) report on the use of (S)-3,4-Dihydroxybutyric acid in producing biocompatible polymers. They demonstrate the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from its epoxide derivatives and CO2, which can be used in various applications, including as carriers for drug delivery (Tsai et al., 2016).
Biosynthesis of Chiral 3-Hydroxyacids :
- Martin et al. (2013) designed a novel pathway to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid. This pathway finds potential uses in applications ranging from materials to medicines (Martin et al., 2013).
Improved Biosynthesis Techniques in E. coli :
- Liu et al. (2021) enhanced the biosynthesis of 3,4-Dihydroxybutyric acid in engineered E. coli by modifying its metabolic pathways. This study's findings are significant for large-scale industrial applications of 3,4-Dihydroxybutyric acid in synthesizing materials and pharmaceuticals (Liu et al., 2021).
Biosynthesis of Value-Added Chemicals :
- Dhamankar et al. (2014) reported on engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyric acid from glucose. This provides an eco-friendly and sustainable method for producing these value-added chemicals, which have broad applications in various industries (Dhamankar et al., 2014).
properties
IUPAC Name |
(3S)-3,4-dihydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIOXUZHHTJKN-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304713 | |
Record name | (3S)-3,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,4-Dihydroxybutyric acid | |
CAS RN |
51267-44-8 | |
Record name | (3S)-3,4-Dihydroxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51267-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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